![molecular formula C7H5FN2 B1588723 3-fluoro-1H-indazole CAS No. 66607-26-9](/img/structure/B1588723.png)
3-fluoro-1H-indazole
Overview
Description
3-fluoro-1H-indazole is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
Synthesis Analysis
A practical synthesis of 1H-indazole has been presented in the literature . The synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of 1H-indazole consists of a pyrazole ring and a benzene ring . The fluorine group in the molecule can enable intermolecular interactions including π−π stacking and H−F hydrogen/halogen bonding .
Chemical Reactions Analysis
Various routes have been explored to synthesize indazole . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
3-fluoro-1H-indazole: has been explored for its potential in anticancer therapy. It’s been incorporated into compounds that exhibit inhibitory activities against various human cancer cell lines, such as lung, chronic myeloid leukemia, prostate, and hepatoma . For instance, certain derivatives have shown promising effects in inducing apoptosis and affecting the cell cycle, potentially by targeting pathways like Bcl2 family members and the p53/MDM2 pathway .
Synthetic Chemistry: Catalyst Development
In synthetic chemistry, 3-fluoro-1H-indazole is utilized in the development of catalysts for various chemical reactions. The indazole moiety can participate in transition metal-catalyzed reactions, which are pivotal for constructing complex molecules with high yields and minimal byproducts .
Pharmacology: Serotonin Receptor Antagonists
Compounds containing the indazole fragment, including 3-fluoro-1H-indazole , are investigated for their role as serotonin receptor antagonists. These are important for treating disorders related to serotonin dysregulation, such as depression and anxiety .
Enzyme Inhibition: Protease and Reductase Inhibitors
Indazole-based compounds have been applied as inhibitors for enzymes like HIV protease and aldol reductase. These enzymes are therapeutic targets for conditions like HIV/AIDS and diabetes, respectively .
Neurology: Acetylcholinesterase Inhibitors
3-fluoro-1H-indazole: derivatives are studied for their acetylcholinesterase inhibitory activity. This is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors can help manage symptoms .
Renewable Energy: Dye-Sensitized Solar Cells (DSSCs)
The highly conjugated structure of 3-fluoro-1H-indazole expands its applications to renewable energy, particularly in dye-sensitized solar cells (DSSCs). It can coordinate to metal centers to form efficient triplet photosensitizers, which are crucial for the energy transfer process in DSSCs .
Safety and Hazards
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Mechanism of Action
Target of Action
3-Fluoro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. One of the primary targets of 3-Fluoro-1H-indazole is the phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth and survival .
Mode of Action
The interaction of 3-Fluoro-1H-indazole with its targets involves the formation of bonds with the active sites of these targets. For instance, in the case of PI3Kδ, 3-Fluoro-1H-indazole acts as a selective inhibitor, preventing the kinase from performing its function, thereby influencing cellular processes .
Biochemical Pathways
The action of 3-Fluoro-1H-indazole on PI3Kδ affects various biochemical pathways. By inhibiting PI3Kδ, 3-Fluoro-1H-indazole can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. This disruption can lead to the inhibition of cell growth and induction of apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 3-Fluoro-1H-indazole’s action primarily involve the inhibition of cell growth and induction of apoptosis. By inhibiting PI3Kδ and disrupting the associated biochemical pathways, 3-Fluoro-1H-indazole can effectively suppress the proliferation of cells, particularly cancer cells .
properties
IUPAC Name |
3-fluoro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAWXBVLNWBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415983 | |
Record name | 3-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1H-indazole | |
CAS RN |
66607-26-9 | |
Record name | 3-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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